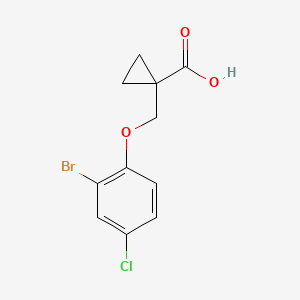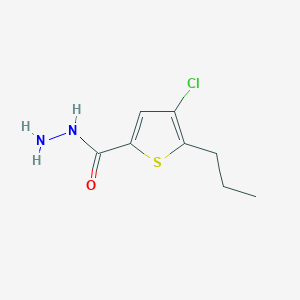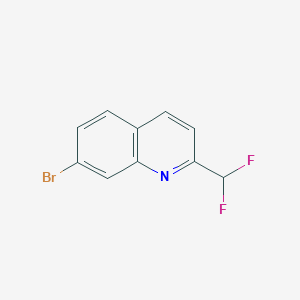![molecular formula C11H17N3O4 B12075673 tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate: is a synthetic organic compound with the molecular formula C11H17N3O4 It is characterized by a spirocyclic structure, which includes a diazaspiro octane core with tert-butyl and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting appropriate starting materials under controlled conditions. For example, a reaction involving a diazabicyclo compound and a suitable electrophile can form the spirocyclic structure.
Introduction of Functional Groups: The tert-butyl and carbamate groups are introduced through subsequent reactions. This may involve the use of tert-butyl chloroformate and an amine to form the carbamate linkage.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk Synthesis: Large-scale reactors and automated systems are used to carry out the reactions.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: tert-Butyl (6,8-dioxo-5,7-diazaspiro[34]octan-2-yl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Comparison: tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is unique due to its specific functional groups and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications where its unique properties are advantageous.
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
tert-butyl N-(6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16) |
InChI Key |
JJONSQROPLAXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)




![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B12075632.png)


![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)



